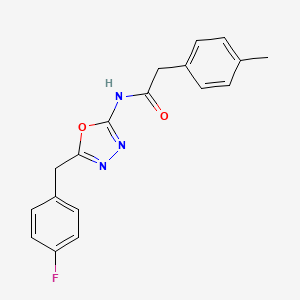

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2/c1-12-2-4-13(5-3-12)10-16(23)20-18-22-21-17(24-18)11-14-6-8-15(19)9-7-14/h2-9H,10-11H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQLNYKUOHURPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide is a synthetic organic compound that belongs to the oxadiazole derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features:

- Oxadiazole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.

- Substituents : A 4-fluorobenzyl group and a p-tolyl acetamide moiety.

The molecular formula is , with a molecular weight of approximately 325.3 g/mol. The presence of fluorine enhances lipophilicity and may improve binding interactions with biological targets compared to other derivatives lacking this feature.

Biological Activity Overview

Research indicates that compounds containing an oxadiazole structure often exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines .

- Antimicrobial Properties : Some studies suggest that oxadiazole derivatives possess antimicrobial activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways related to cancer progression or microbial resistance mechanisms.

- Receptor Binding : It is hypothesized that the compound could bind to specific receptors influencing cellular signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar oxadiazole derivatives:

- Cytotoxicity Studies : In vitro studies have demonstrated that compounds with similar structures exhibit IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

- Neuroprotective Effects : Related oxadiazole compounds have been studied for their neuroprotective properties in models of epilepsy, showing promise in reducing seizure activity and oxidative stress .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other oxadiazole derivatives:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer | TBD | Potential for further development |

| 4-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5(4H)-one | Antiepileptic | TBD | Neuroprotective effects observed |

| N-(5-(benzyl)-1,3,4-oxadiazol-2-yl)acetamide | Antimicrobial | TBD | Effective against bacterial strains |

Scientific Research Applications

Medicinal Chemistry

The compound has been synthesized and evaluated for its potential as an anticancer agent. Similar oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines, including glioblastoma .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line Tested | Percent Growth Inhibition |

|---|---|---|

| Compound A | LN229 (Glioblastoma) | 70% |

| Compound B | OVCAR-8 (Ovarian Cancer) | 85% |

| N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide | TBD | TBD |

Antimicrobial Studies

Compounds with oxadiazole structures have also been investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-Diabetic Potential

Research on related oxadiazole derivatives has indicated potential anti-diabetic effects. In vivo studies using models such as Drosophila melanogaster have shown that these compounds can significantly lower glucose levels . This suggests that this compound might be explored for similar therapeutic applications.

Industrial Applications

In addition to its research applications, this compound may serve as an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals due to its unique structural features. Its synthesis can be optimized for industrial production to enhance yield and purity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s structural analogues differ primarily in substituents on the oxadiazole ring and acetamide side chain. Key examples include:

Key Observations :

- Halogen Effects : The 4-fluorobenzyl group in the target compound contrasts with chlorine in Compound 153. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and enhance metabolic stability compared to chlorine .

- p-Tolyl vs. Other Aryl Groups : The p-tolyl group in the target and Compound 154 enhances lipophilicity, favoring membrane penetration, whereas pyridinyl (in ) increases polarity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide?

- Methodology : Synthesis typically involves multi-step reactions starting with the formation of the oxadiazole ring. For example, cyclization of thiosemicarbazide derivatives followed by coupling with substituted acetamides. Key steps include:

- Condensation : Reaction of 4-fluorobenzyl hydrazine with carbon disulfide to form the oxadiazole core.

- Thioether linkage : Coupling the oxadiazole intermediate with 2-(p-tolyl)acetic acid derivatives via nucleophilic substitution.

- Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) are often used to facilitate these reactions, with sodium hydride as a base .

- Optimization : Reaction temperatures (70–100°C) and stoichiometric ratios (e.g., 1:1.2 for oxadiazole:acetamide) are critical for yields >80% .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

- Analytical Techniques :

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress; HPLC confirms purity (>95%).

- Spectroscopy : -NMR and -NMR verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; p-tolyl methyl at δ 2.3 ppm). IR confirms carbonyl (C=O) stretches at ~1680 cm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHFNO) .

Q. What in vitro assays are used to screen its biological activity?

- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zones of inhibition compared to controls like ciprofloxacin .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., A549 lung cancer) to determine IC values. Non-cancerous cells (e.g., HEK293) assess selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

- Structure-Activity Relationship (SAR) Insights :

- Fluorine at 4-position : Enhances lipophilicity and membrane permeability, improving antimicrobial activity .

- p-Tolyl group : Electron-donating methyl group stabilizes acetamide conformation, enhancing binding to enzyme active sites (e.g., lipoxygenase) .

- Oxadiazole ring : Nitrogen-rich heterocycle facilitates π-π stacking with biological targets, critical for anticancer activity .

Q. What computational methods are employed to predict target interactions?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2). The oxadiazole ring shows hydrogen bonding with Arg120 (binding energy: −8.2 kcal/mol) .

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates HOMO-LUMO gaps (~4.5 eV), correlating with redox-mediated cytotoxicity .

Q. How can contradictory data in biological assays be resolved?

- Case Example : Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative activity) may arise from outer membrane permeability differences.

- Resolution Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.